molecular formula C165H227N33O30 B8101010 tyrothricin

tyrothricin

Cat. No.: B8101010
M. Wt: 3152.8 g/mol
InChI Key: ATKYBFJRKHIKCW-LATDSDEZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tyrothricin is a polypeptide antibiotic complex produced by the Gram-positive bacterium Brevibacillus brevis . This natural mixture is composed of approximately 60% cationic cyclic decapeptides (tyrocidines) and 40% neutral linear gramicidins . It exhibits potent, broad-spectrum activity against Gram-positive bacteria and demonstrates efficacy against some fungi and viruses . A key research value of this compound lies in its status as an Antimicrobial Peptide (AMP) with a remarkably low incidence of bacterial resistance development, despite over 60 years of clinical use, making it a significant compound for studying next-generation antibiotics . The mechanism of action of this compound involves disrupting bacterial cell membranes, but its two components achieve this through different pathways. The tyrocidine fraction acts as a surfactant at the membrane-water interface, causing leakage of cellular contents . It may also function as a reversible non-competitive inhibitor of enzymes like acetylcholinesterase . The gramicidin fraction forms selective transmembrane channels or pores that permit the passage of monovalent cations, which dissipates ion gradients and inhibits bacterial growth . Gramicidin can also uncouple oxidative phosphorylation in mitochondria by conducting hydrogen ions . Due to its hemolytic activity and systemic toxicity, this compound is unsuitable for internal use and is restricted to topical applications in medical contexts . This makes it an excellent model compound for research into novel antimicrobial agents, membrane-disrupting mechanisms, and local treatment of infections. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-3,24,27-tribenzyl-15-[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propan-2-yl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]propanamide;(2R)-2-[[(2S)-2-[[2-[[(2S)-2-formamido-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-(2-hydroxyethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C99H140N20O17.C66H87N13O13/c1-51(2)37-73(109-86(123)59(17)107-81(122)49-105-96(133)82(55(9)10)106-50-121)89(126)108-60(18)87(124)117-84(57(13)14)98(135)119-85(58(15)16)99(136)118-83(56(11)12)97(134)116-80(44-64-48-104-72-34-26-22-30-68(64)72)95(132)112-76(40-54(7)8)92(129)115-79(43-63-47-103-71-33-25-21-29-67(63)71)94(131)111-75(39-53(5)6)91(128)114-78(42-62-46-102-70-32-24-20-28-66(62)70)93(130)110-74(38-52(3)4)90(127)113-77(88(125)100-35-36-120)41-61-45-101-69-31-23-19-27-65(61)69;1-38(2)32-47-59(85)77-52(36-42-20-12-7-13-21-42)66(92)79-31-15-23-53(79)64(90)76-49(34-41-18-10-6-11-19-41)61(87)74-48(33-40-16-8-5-9-17-40)60(86)75-51(37-55(69)82)62(88)70-46(28-29-54(68)81)58(84)73-50(35-43-24-26-44(80)27-25-43)63(89)78-56(39(3)4)65(91)71-45(22-14-30-67)57(83)72-47/h19-34,45-48,50-60,73-80,82-85,101-104,120H,35-44,49H2,1-18H3,(H,100,125)(H,105,133)(H,106,121)(H,107,122)(H,108,126)(H,109,123)(H,110,130)(H,111,131)(H,112,132)(H,113,127)(H,114,128)(H,115,129)(H,116,134)(H,117,124)(H,118,136)(H,119,135);5-13,16-21,24-27,38-39,45-53,56,80H,14-15,22-23,28-37,67H2,1-4H3,(H2,68,81)(H2,69,82)(H,70,88)(H,71,91)(H,72,83)(H,73,84)(H,74,87)(H,75,86)(H,76,90)(H,77,85)(H,78,89)/t59-,60-,73+,74+,75+,76+,77-,78-,79-,80-,82-,83+,84+,85-;45-,46-,47-,48+,49-,50-,51-,52+,53-,56-/m00/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKYBFJRKHIKCW-LATDSDEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6.CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(C)C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)C)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)CNC(=O)[C@H](C(C)C)NC=O.CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C165H227N33O30
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3152.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Medium Composition and Process Parameters

The optimal medium comprised:

  • Corn steep water : 4–6% solids

  • Glucose : 2–4% (e.g., Cerelose)

  • Nutrient salts : 0.05% KH₂PO₄, 0.5% CaCO₃ (pH buffer)

Fermentation occurred at 30–40°C with vigorous aeration (0.5–1.0 vvm). Inoculation used 0.5 mL/L of a 24-hour B. brevis culture, achieving this compound yields of 300–400 mg/L within 48–72 hours.

Table 1: this compound Yields Using Corn Steep Water

CSW (%)Glucose (%)Yield (mg/L)
42320
64410
84380

CSW concentrations above 6% reduced yields due to inhibitory compounds, while glucose enhanced biomass and antibiotic synthesis.

Synthetic Media and Biotin Optimization

Synthetic media replaced complex nitrogen sources with ammonium succinate or urea, enabling precise control over metabolic pathways. Ammonium succinate (0.5–1.0%) proved superior to urea, yielding 450–500 mg/L this compound.

Role of B-Vitamins

Adding a B-vitamin complex doubled yields, with biotin (0.1–0.5 µg/L) identified as the critical factor. Biotin enhanced acetyl-CoA carboxylase activity, facilitating lipid synthesis and membrane integrity during antibiotic production.

Table 2: Impact of Biotin on this compound Yield

Biotin (µg/L)Yield (mg/L)
0240
0.1420
0.5480

Nitrogen Source Comparative Analysis

Ammonium succinate outperformed alternative nitrogen sources due to its role in the citric acid cycle and ATP generation.

Table 3: this compound Yields with Different Nitrogen Sources

Nitrogen Source (0.5%)Yield (mg/L)
Ammonium succinate480
Ammonium citrate210
Urea180
Asparagine260

Extraction and Purification

Post-fermentation, this compound was extracted via solvent precipitation. Culture broth was acidified to pH 4.5–5.0, and antibiotics were precipitated using ethanol or acetone. Further purification involved:

  • Adsorption chromatography : Cellulose or activated charcoal removed pigments.

  • Ion-exchange chromatography : DEAE-cellulose resolved tyrocidine and gramicidin fractions.

  • Crystallization : Ethanol-water mixtures yielded >95% pure this compound.

Quality Control and Bioassays

The gradient plate bioassay became the gold standard for potency testing. Streptococcus faecalis was seeded onto agar plates with this compound gradients, and inhibition zones (measured in mm) correlated with concentration. This method reduced assay time from 48 hours to 18 hours compared to tube dilution techniques.

Industrial-Scale Production

Modern facilities use 10,000–50,000 L fermenters with automated pH and oxygen control. Key advancements include:

  • Oxygenation systems : Porous spargers and impellers maintain dissolved O₂ >30% saturation.

  • Fed-batch processes : Glucose fed incrementally to prevent catabolite repression.

  • Continuous extraction : In-situ adsorption minimizes product degradation.

Challenges and Optimizations

  • Foam control : Silicone antifoam agents added at 0.1–0.3%.

  • Strain degeneration : Regular re-isolation of high-yield B. brevis mutants.

  • Downstream costs : Solvent recovery systems reduce ethanol consumption by 40% .

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: This can affect amino acids like methionine and cysteine.

    Reduction: Disulfide bonds in cysteine residues can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: DTT (dithiothreitol), TCEP (tris(2-carboxyethyl)phosphine).

    Substitution reagents: Various amino acid derivatives.

Major Products

The major products of these reactions depend on the specific amino acids involved. For example, oxidation of methionine yields methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

Antimicrobial Properties

Broad Spectrum Activity
Tyrothricin exhibits significant efficacy against a variety of microorganisms, including:

  • Gram-positive bacteria : Highly effective against strains such as Staphylococcus aureus (both MSSA and MRSA), Streptococcus pyogenes, and Enterococcus faecalis.
  • Fungi : Effective against several Candida species, including Candida albicans and Candida parapsilosis.
  • Viruses : Demonstrated antiviral activity against viruses like the influenza virus and herpes simplex virus (HSV) .

Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the MIC values for various pathogens tested against this compound:

Microorganism MIC (mg/L)
Staphylococcus aureus (MSSA)≤ 4
Staphylococcus aureus (MRSA)≤ 4
Streptococcus pyogenes≤ 4
Corynebacterium spec.≤ 4
Candida albicans16
Candida parapsilosis32

This data indicates that most tested gram-positive bacteria are highly susceptible to this compound, with no acquired resistance observed over decades of clinical use .

Wound Healing

This compound is utilized in formulations for treating superficial wounds and skin infections. A notable study evaluated a this compound-containing gel (0.1%) for wound healing:

  • Study Findings : The gel significantly improved wound healing times compared to untreated areas. The mean area under the curve (AUC) for healing scores was significantly lower in untreated fields, indicating faster recovery with this compound application .

Oral and Throat Preparations

This compound is commonly found in throat lozenges and oral medications due to its effectiveness against oropharyngeal infections. Its long-term use has shown minimal risk for resistance development, making it a reliable option for treating throat infections .

Surgical Infections

In surgical settings, this compound has been applied topically to manage infections effectively. Clinical studies reported excellent outcomes in reducing bacterial loads in infected wounds, especially those caused by beta-hemolytic streptococci and Staphylococcus aureus .

Resistance Development

One of the most significant advantages of this compound is its low propensity for inducing microbial resistance. Studies have shown that even with prolonged use, the susceptibility of bacteria to this compound remains unchanged over time . This characteristic positions it as a potential alternative in the face of rising antibiotic resistance.

Mechanism of Action

The mechanism of action of this peptide involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of D-amino acids can enhance its stability against enzymatic degradation, allowing it to exert its effects more effectively. The peptide may modulate signaling pathways, influence cellular processes, or inhibit specific enzymes.

Comparison with Similar Compounds

Key Insights :

  • This compound’s dual mechanism (membrane disruption + enzyme inhibition) distinguishes it from single-target agents like bacitracin .
  • Unlike polymyxins/colistin, this compound lacks systemic use due to hemolysis and cytotoxicity .

Antimicrobial Spectrum and Efficacy

Compound Gram-Positive Gram-Negative Fungi (e.g., Candida) MIC Range (mg/L)
This compound +++ ± ++ 0.07–4 (Gram-positive), 16–32 (fungi)
Gramicidin S +++ 3–11 μM (Gram-positive)
Bacitracin +++ 0.5–64 (Gram-positive)
Polymyxin B +++ 0.25–2 (Gram-negative)
Colistin +++ 0.5–4 (Gram-negative)

Notes:

  • This compound’s anti-fungal activity (MIC 16–32 mg/L for Candida) surpasses bacitracin and gramicidin S .
  • Gramicidin S and tyrocidines share structural homology but differ in hemolytic potency .

Resistance and Toxicity Profiles

Compound Resistance Development Toxicity Concerns Clinical Application
This compound None reported Hemolysis, cytotoxicity (systemic use) Topical only
Gramicidin S Low Hemolytic, cytotoxic Wound dressings
Bacitracin Rare Nephrotoxicity (prolonged use) Topical
Polymyxin B Emerging Nephrotoxicity, neurotoxicity Systemic (Gram-negative)
Colistin Increasing Nephrotoxicity, neurotoxicity Last-line systemic

Key Findings :

  • This compound’s synergistic components (tyrocidine + gramicidin D) reduce resistance risk compared to single-agent therapies .
  • Polymyxins/colistin face rising resistance due to widespread systemic use, unlike this compound .

Clinical and Pharmacological Advantages

  • Synergy : this compound’s tyrocidine (membrane disruption) and gramicidin D (pore formation) act synergistically, enhancing efficacy against Staphylococcus aureus (including MRSA) and accelerating wound healing .
  • Low Resistance: No acquired resistance observed in S. aureus (MSSA/MRSA), Streptococcus pyogenes, or Candida despite 60+ years of use .
  • Topical Safety : Minimal systemic absorption ensures negligible toxicity in formulations like throat lozenges and powders .

Biological Activity

Tyrothricin is an antimicrobial peptide complex produced by the bacterium Bacillus brevis. It primarily consists of two components: tyrocidines and gramicidins. This compound exhibits a broad spectrum of biological activity, particularly against various bacterial strains, fungi, and some viruses. Its unique properties make it a candidate for addressing antibiotic resistance, a growing concern in medical treatment.

This compound is composed of approximately 85% tyrocidine and 15% gramicidin . The mechanism of action involves disrupting bacterial cell membranes, leading to cell lysis. This disruption is particularly effective against gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, while showing limited efficacy against gram-negative organisms due to their protective outer membrane .

Antimicrobial Activity

This compound's antimicrobial properties have been extensively studied, demonstrating effectiveness against a variety of pathogens:

Pathogen Type Efficacy Notes
Gram-positive bacteriaHighEffective against Staphylococcus, Streptococcus
Gram-negative bacteriaModerate to lowLimited activity; some strains may proliferate during treatment
FungiModerateEffective in specific applications
VirusesSome activityNot primary focus; limited studies available

Clinical Applications

This compound has been utilized in various clinical settings, particularly in wound care and throat treatments:

  • Wound Healing : A study demonstrated that a 0.1% this compound gel significantly improved wound healing compared to untreated controls. The gel facilitated earlier reepithelization and reduced exudate levels in infected wounds .
  • Sore Throat Treatments : this compound is commonly included in lozenges for sore throat relief. A randomized controlled trial indicated that a combination of this compound with other agents resulted in a 64% improvement in symptom resolution compared to placebo within 72 hours .

Resistance Development

One of the remarkable features of this compound is its low propensity for inducing resistance among bacteria. Unlike traditional antibiotics, which often lead to resistant strains, this compound's mechanism makes it difficult for bacteria to develop resistance, positioning it as a potential next-generation antibiotic .

Case Studies

Several case studies highlight the clinical efficacy of this compound:

  • Surgical Infections : In cases involving surgical site infections, patients treated with this compound showed significant reductions in bacterial counts and improved healing outcomes compared to those receiving standard treatments .
  • Topical Application : In a study involving chronic ulcers, local application of this compound resulted in enhanced granulation tissue formation and faster healing rates, particularly in wounds infected with gram-positive bacteria .
  • Combination Therapy : this compound has also been evaluated in combination with other antimicrobial agents, showing synergistic effects that enhance overall efficacy against resistant strains .

Q & A

Q. What metadata should be included in publications to ensure reproducibility of this compound studies?

  • Methodological Answer : Report exact this compound composition (e.g., gramicidin/tyrocidine ratios via HPLC), solvent systems (e.g., DMSO concentration), and growth conditions (temperature, media). For in vivo studies, detail animal models (e.g., murine infection protocols) and ethical approvals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.